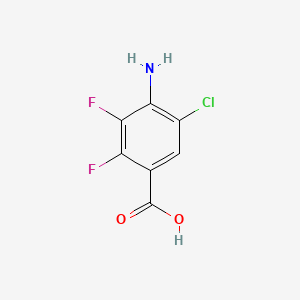

4-Amino-5-chloro-2,3-difluorobenzoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H4ClF2NO2 |

|---|---|

Molecular Weight |

207.56 g/mol |

IUPAC Name |

4-amino-5-chloro-2,3-difluorobenzoic acid |

InChI |

InChI=1S/C7H4ClF2NO2/c8-3-1-2(7(12)13)4(9)5(10)6(3)11/h1H,11H2,(H,12,13) |

InChI Key |

GSGHFJDGWNGUPO-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)N)F)F)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Amino 5 Chloro 2,3 Difluorobenzoic Acid

Retrosynthetic Analysis of 4-Amino-5-chloro-2,3-difluorobenzoic acid.

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of imaginary disconnections and functional group interconversions (FGI). lkouniv.ac.inbhavanscollegedakor.org

Disconnection Approaches for Carboxylic Acid Functionality.

The carboxylic acid group in the target molecule can be disconnected through several established synthetic transformations. A primary disconnection strategy involves the oxidation of a methyl group. This approach identifies a substituted toluene (B28343) derivative as a key precursor. Another common method is the hydrolysis of a nitrile group, which in turn can be introduced via Sandmeyer reaction from a primary aromatic amine. Carbonation of an organometallic species, such as a Grignard or organolithium reagent, represents a further viable disconnection.

| Disconnection Strategy | Precursor Functional Group | Corresponding Reagent/Reaction |

| Oxidation | Methyl (-CH3) | KMnO4, K2Cr2O7/H2SO4 |

| Nitrile Hydrolysis | Nitrile (-CN) | H3O+, NaOH/H2O |

| Carbonation | Organometallic (-MgBr, -Li) | CO2, then H3O+ |

Strategies for Aromatic Ring Functionalization with Diverse Halogens and Amino Group.

The arrangement of the amino, chloro, and difluoro substituents on the aromatic ring requires careful consideration of directing effects and the order of introduction. A retrosynthetic approach would involve FGIs to simplify the substitution pattern. For instance, the amino group can be derived from the reduction of a nitro group, which is a strong deactivating and meta-directing group. youtube.com This FGI significantly alters the electronic properties of the ring and thus the regiochemical outcome of subsequent electrophilic aromatic substitution reactions.

Disconnections of the halogen atoms would lead to a simpler, fluorinated aminobenzoic acid precursor. The chlorine atom could be introduced via electrophilic chlorination, while the fluorine atoms might be installed using nucleophilic aromatic substitution (SNAr) on a suitably activated precursor, or through methods like the Balz-Schiemann reaction. The interplay of the directing effects of the existing substituents is crucial in planning the sequence of these functionalization steps.

Direct Synthesis Pathways to this compound.

Direct synthesis aims to construct the target molecule from simple precursors in a limited number of steps, often relying on the inherent reactivity of the aromatic ring.

Electrophilic Aromatic Substitution (EAS) Routes for Introducing Halogen Substituents.

Electrophilic aromatic substitution is a fundamental process for functionalizing aromatic rings. organic-chemistry.org In the context of synthesizing this compound, EAS reactions could be employed to introduce the chlorine atom. Starting with a 2,3-difluoroaniline (B47769) or a derivative, the amino group, being a strong activating and ortho-, para-directing group, would direct the incoming electrophile. However, the presence of the deactivating fluorine atoms and the potential for steric hindrance must be carefully managed to achieve the desired regioselectivity. The use of specific Lewis acid catalysts and reaction conditions is often necessary to control the halogenation. youtube.com

Nucleophilic Aromatic Substitution (SNAr) Approaches for Selective Fluorination and Amination.

Nucleophilic aromatic substitution is particularly effective for introducing fluorine and amino groups onto electron-deficient aromatic rings. A plausible synthetic route could start with a polychlorinated or nitrated benzoic acid derivative. The strong electron-withdrawing nature of the nitro and carboxylic acid groups would activate the ring towards nucleophilic attack. Sequential substitution reactions with fluoride (B91410) ions (e.g., using KF with a phase-transfer catalyst) and ammonia (B1221849) or an ammonia equivalent could install the required fluoro and amino groups. The regioselectivity of these substitutions is governed by the positions of the activating groups and the nature of the leaving groups.

Multi-Step Synthetic Sequences Employing Key Intermediates for this compound Production.

Complex molecules often necessitate multi-step synthetic sequences that proceed through stable, well-characterized intermediates.

One potential multi-step synthesis could commence with the nitration of a 1,2-difluorobenzene. Subsequent chlorination, directed by the nitro group, would be followed by the introduction of the carboxylic acid functionality, for example, through Friedel-Crafts acylation and subsequent oxidation. The final step would involve the reduction of the nitro group to the target amino group. Each step in such a sequence requires careful optimization of reaction conditions to ensure high yields and purities of the intermediates.

A documented synthetic route involves the use of 2-amino-3-fluorobenzoic acid as an intermediate. orgsyn.org Another approach describes the synthesis of a related compound, 4-chloro-2,3,5-trifluorobenzoic acid, from methyl 2,3,4,5-tetrafluorobenzoate in three steps, highlighting the utility of highly fluorinated starting materials. researchgate.net The synthesis of 4-amino-5-chloro-2-fluorobenzoic acid has also been reported, which could potentially be a precursor for the target molecule through an additional fluorination step. chemicalbook.com

| Starting Material | Key Transformations | Intermediate(s) |

| 1,2-Difluorobenzene | Nitration, Chlorination, Acylation/Oxidation, Reduction | 1,2-Difluoro-4-nitrobenzene, 4-Chloro-1,2-difluoro-5-nitrobenzene |

| Methyl 2,3,4,5-tetrafluorobenzoate | Substitution/Functional Group Manipulations | (Potentially) Methyl 4-amino-5-chloro-2,3-difluorobenzoate |

| 2-Amino-3-fluorobenzoic acid | Halogenation, Fluorination | (Potentially) 2-Amino-5-chloro-3-fluorobenzoic acid |

Strategies Involving Regioselective Halogenation and Nitro Group Reduction

A plausible and effective strategy for the synthesis of this compound involves a multi-step process commencing with a suitably substituted nitrobenzene (B124822) precursor. This approach leverages the directing effects of existing substituents to achieve the desired regiochemistry for subsequent halogenation and functional group transformations.

A representative synthetic route could begin with 2,3-difluoronitrobenzene (B1293642). The synthesis would proceed through the following key transformations:

Regioselective Chlorination: The first step would involve the regioselective chlorination of the 2,3-difluoronitrobenzene starting material. The nitro group is a meta-director, and its deactivating nature, combined with the directing effects of the fluorine atoms, would guide the incoming chloro- substituent to the 5-position.

Nitro Group Reduction: Following chlorination, the nitro group at the 1-position is reduced to an amino group. This transformation is commonly achieved using various reducing agents, such as catalytic hydrogenation (e.g., using palladium on carbon) or metal-acid combinations (e.g., tin or iron in the presence of hydrochloric acid). researchgate.net

Carboxylation: The final step would be the introduction of the carboxylic acid group at the 2-position. This can be a challenging transformation and may require advanced techniques such as ortho-lithiation followed by quenching with carbon dioxide.

An alternative starting material could be a difluorobenzoic acid derivative, which would then undergo nitration, chlorination, and subsequent reduction of the nitro group. The order of these steps is crucial for achieving the correct isomer. For instance, the synthesis of a related compound, 4-chloro-2,5-difluorobenzoic acid, has been reported to start from p-fluoronitrobenzene, which undergoes bromination, reduction of the nitro group, chlorination, diazotization, and fluorination. google.com

A hypothetical reaction scheme based on these principles is presented below:

| Step | Reactant | Reagents and Conditions | Product |

| 1 | 2,3-Difluoronitrobenzene | Cl₂, Lewis Acid Catalyst | 5-Chloro-2,3-difluoronitrobenzene |

| 2 | 5-Chloro-2,3-difluoronitrobenzene | H₂, Pd/C or Fe/HCl | 4-Chloro-2,3-difluoroaniline |

| 3 | 4-Chloro-2,3-difluoroaniline | 1. Diazotization (NaNO₂, HCl) 2. Sandmeyer-type reaction with a cyanide source 3. Hydrolysis | This compound |

Sequential Diazotization and Halogenation/Amination Protocols for Aromatic Functionalization

Sequential diazotization and subsequent functionalization reactions represent a powerful tool in aromatic chemistry for the introduction of a wide array of substituents. In the context of synthesizing this compound, these protocols can be employed to introduce the amino or chloro groups at specific positions.

For instance, a synthetic strategy could be devised starting from a difluoroanthranilic acid derivative. The general sequence would involve:

Protection of the Amino Group: The existing amino group would first be protected to prevent unwanted side reactions during subsequent steps.

Regioselective Halogenation: A halogen, in this case, chlorine, would be introduced at the desired position.

Diazotization and Functionalization: If the starting material contains a different functional group that needs to be converted to either the amino or chloro group, a diazotization reaction can be employed. The resulting diazonium salt is a versatile intermediate that can be converted to a variety of functional groups through reactions like the Sandmeyer reaction (for introducing halogens or cyano groups) or by trapping with various nucleophiles.

Deprotection: The final step would be the removal of the protecting group from the amino functionality.

The synthesis of the related compound 5-chloro-2,3,4-trifluorobenzoic acid from 2,3,4,5-trifluorobenzoic acid highlights a similar sequence involving nitration, selective reduction, diazotization, and chlorination. researchgate.net This underscores the utility of these classical transformations in the synthesis of highly substituted aromatic compounds.

A representative data table for a key diazotization and chlorination step, based on analogous transformations, is provided below:

| Starting Material | Reagents and Conditions | Intermediate | Subsequent Reagents | Final Product | Yield (%) |

| 4-Amino-2,3-difluorobenzoic acid | 1. NaNO₂, HCl, 0-5°C | 4-Diazonium-2,3-difluorobenzoic acid chloride | CuCl, HCl | 4-Chloro-2,3-difluorobenzoic acid | High |

| 3-Bromo-4-fluoro-6-chloro-aniline | NaNO₂, H₂O, HCl, <5°C, followed by fluoroboric acid | Diazonium fluoroborate salt | Heat in m-dichlorobenzene | 4-Chloro-2,5-difluorobromobenzene | 50.5 |

Green Chemistry Principles and Sustainable Practices in the Synthesis of this compound

The principles of green chemistry are increasingly being integrated into the synthesis of fine chemicals and pharmaceuticals to minimize environmental impact and enhance sustainability. The synthesis of this compound can be made more environmentally benign by considering several key aspects.

Solvent Selection and Catalyst Development for Environmentally Benign Synthesis

Solvent Selection: Traditional organic solvents are often volatile, toxic, and contribute to environmental pollution. Green chemistry encourages the use of safer alternatives such as water, supercritical fluids, or biodegradable solvents. For the synthesis of aminobenzoic acid derivatives, exploring aqueous reaction conditions or the use of deep eutectic solvents could significantly reduce the environmental footprint. nih.govnih.govresearchgate.net A life cycle assessment can be a valuable tool for selecting solvents that minimize both cost and CO₂ emissions. rsc.org

Catalyst Development: The use of stoichiometric reagents often generates significant waste. Catalytic processes are inherently more sustainable as they require smaller quantities of the active species and can often be recycled and reused. For the reduction of the nitro group, for example, catalytic hydrogenation with a recyclable palladium catalyst is a greener alternative to the use of stoichiometric metals like iron or tin. The development of novel, highly efficient, and selective catalysts is a key area of research in green chemistry.

Atom Economy and Process Efficiency Considerations in Industrial Scale-Up

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. nih.gov

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all reactant atoms into the final product, thereby minimizing the generation of byproducts. nih.gov Addition and rearrangement reactions are generally preferred over substitution and elimination reactions, which inherently generate waste. For the synthesis of this compound, a thorough analysis of different synthetic pathways is necessary to identify the one with the highest atom economy.

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable, economically viable, and environmentally responsible.

Mechanistic Investigations and Reactivity Profiles of 4 Amino 5 Chloro 2,3 Difluorobenzoic Acid

Reactivity of the Carboxylic Acid Moiety in 4-Amino-5-chloro-2,3-difluorobenzoic acid

The carboxylic acid group (-COOH) is a primary site for transformations, enabling the synthesis of a wide array of derivatives through established and novel reaction pathways.

The carboxylic acid functionality of this compound can be readily converted into esters and amides, which are crucial intermediates in the synthesis of more complex molecules.

Esterification: A common pathway to synthesize esters from benzoic acid derivatives is the Fischer esterification. This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol. For instance, a structurally similar compound, 4-amino-3,5-difluorobenzoic acid, is effectively converted to its ethyl ester by refluxing in ethanol (B145695) with a catalytic amount of sulfuric acid. This method is directly applicable to this compound.

Amidation: The formation of an amide bond from the carboxylic acid group is a fundamental transformation. Direct reaction with an amine is often difficult and requires activation of the carboxylic acid. This can be achieved by first converting the acid to a more reactive species, such as an acid chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with an amine. Alternatively, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can facilitate direct amidation by activating the carboxyl group for nucleophilic attack by the amine. A variety of aminobenzoic acids can be acylated using mixed anhydrides, which are formed by reacting an N-acylamino acid with a reagent like ethyl chloroformate in the presence of a base. google.com

The following table summarizes typical conditions for these transformations.

| Transformation | Reagent(s) | Conditions | Product Type |

| Esterification | Alcohol (e.g., Ethanol), H₂SO₄ (catalyst) | Reflux | Ester |

| Amidation (via Acid Chloride) | 1. SOCl₂ 2. Amine | 1. Heat 2. Base | Amide |

| Amidation (Direct Coupling) | Amine, DCC or other coupling agents | Room Temperature | Amide |

| Amidation (via Mixed Anhydride) | 1. N-acylamino acid, Ethyl chloroformate 2. Target aminobenzoic acid | Low Temperature | N-Acylaminobenzamide |

Decarboxylation, the removal of the carboxylic acid group as carbon dioxide (CO₂), is a significant reaction for aromatic carboxylic acids. Traditional methods for this transformation often require harsh conditions, such as high temperatures, which can limit their applicability. researchgate.netacs.org For instance, the thermal decarboxylation of p-chlorobenzoic acid has been studied in high-boiling solvents like resorcinol, proceeding through an electrophilic bimolecular (SE2) mechanism where a proton replaces the carboxyl group. oup.comoup.com Such reactions are often facilitated in acidic media, while the acid is more stable in basic solvents. oup.com The use of soda lime (NaOH + CaO) at high temperatures is another classic method for the decarboxylation of sodium salts of chlorobenzoic acids. youtube.com

However, the high activation barrier for thermal decarboxylation has spurred the development of milder, mechanistically distinct pathways. researchgate.net Modern approaches often utilize transition-metal catalysis or photoredox catalysis to proceed under significantly lower temperatures. rsc.org These methods typically involve the generation of an aryl radical intermediate. rsc.orgnih.gov For example, a photoinduced ligand-to-metal charge transfer (LMCT) using copper catalysts can enable radical decarboxylation and subsequent functionalization, such as fluorination, at low temperatures. researchgate.netacs.orgorganic-chemistry.org This radical-based mechanism contrasts sharply with the ionic SE2 pathway of thermal decarboxylation. Studies have shown that for some substrates like 4-chlorobenzoic acid, decarboxylative halogenation can be unsuccessful under certain conditions, highlighting the stability of the C-COOH bond. acs.org The specific pathway and required conditions for this compound would depend on the chosen reagents, with modern methods favoring a radical mechanism.

Transformations Involving the Aromatic Amino Group of this compound

The nucleophilic amino group (-NH₂) provides another key reactive center on the molecule, allowing for a range of modifications.

The primary aromatic amino group of this compound can be converted into a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures. This diazonium group is an excellent leaving group (N₂) and serves as a versatile intermediate for a wide variety of substitution reactions.

This process allows for the replacement of the original amino functionality with numerous other substituents. For example, in Sandmeyer-type reactions, the diazonium salt is treated with copper(I) salts (CuCl, CuBr, CuCN) to introduce chloro, bromo, or cyano groups, respectively. The amino group can also be replaced with fluorine via the Balz-Schiemann reaction or with a hydroxyl group by heating in water. Such diazotization-substitution sequences are key steps in the synthesis of various polyhalogenated benzoic acid derivatives.

The table below illustrates some potential transformations following diazotization.

| Reagent | Product Substituent | Reaction Name (if applicable) |

| CuCl / HCl | -Cl | Sandmeyer Reaction |

| CuBr / HBr | -Br | Sandmeyer Reaction |

| CuCN / KCN | -CN | Sandmeyer Reaction |

| HBF₄, then heat | -F | Balz-Schiemann Reaction |

| H₂O, heat | -OH | Hydrolysis |

| H₃PO₂ | -H | Deamination |

The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic and thus susceptible to acylation and alkylation.

Acylation: N-acylation is readily achieved by treating the molecule with acylating agents such as acyl chlorides or acid anhydrides in the presence of a base. studylib.net A common example is acetylation with acetic anhydride (B1165640) to form the corresponding acetamide. This transformation is often employed as a strategy to protect the amino group. pearson.com Converting the highly activating -NH₂ group into a moderately activating N-acetyl group (-NHCOCH₃) can prevent unwanted side reactions, such as polysubstitution during electrophilic aromatic substitution, and reduces its susceptibility to oxidation. pearson.comlibretexts.org

Alkylation: N-alkylation involves the introduction of an alkyl group onto the amino functionality. This can be accomplished using various reagents, including alkyl halides, though a significant challenge is preventing over-alkylation, which can lead to mixtures of secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. More controlled and selective methods have been developed, such as the use of alcohols as alkylating agents in the presence of transition metal catalysts (e.g., nickel or cobalt) via a "hydrogen borrowing" methodology. acs.orgresearchgate.net Other modern approaches include visible-light-induced N-alkylation protocols. nih.gov The choice of method allows for the synthesis of N-monoalkylated or N,N-dialkylated derivatives.

Reactivity of the Halogen Substituents (Chlorine and Fluorine) on the Aromatic Ring of this compound

The halogen atoms on the aromatic ring of this compound can participate in substitution reactions, primarily through a Nucleophilic Aromatic Substitution (SNAr) mechanism. masterorganicchemistry.com This reaction is fundamentally different from electrophilic aromatic substitution, as it involves an attack by a nucleophile on an electron-poor aromatic ring. masterorganicchemistry.com

The feasibility of an SNAr reaction is highly dependent on the electronic nature of the substituents on the ring. The reaction is greatly accelerated by the presence of strong electron-withdrawing groups positioned ortho or para to the halogen leaving group, as these groups can stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction. masterorganicchemistry.comnih.gov

In the case of this compound, the electronic effects are complex:

Amino (-NH₂) group: A very strong activating group through resonance (+R effect), donating electron density to the ring, particularly at the ortho and para positions.

Carboxyl (-COOH) group: A deactivating group through induction (-I effect) and resonance (-R effect).

For an SNAr reaction to occur, the ring must be sufficiently electron-deficient at the carbon bearing the leaving group. The powerful electron-donating amino group generally disfavors SNAr. However, the cumulative electron-withdrawing effect of the carboxyl group and the three halogens might still permit substitution under certain conditions with strong nucleophiles.

A key aspect of SNAr reactions involving multiple halogens is the relative leaving group ability. Unlike in SN1/SN2 reactions, the order of reactivity for halogens in SNAr is F > Cl > Br > I. youtube.com This is because the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex, not the cleavage of the carbon-halogen bond. The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. youtube.com

Given this trend, the fluorine atoms at positions 2 and 3 would be considered more labile than the chlorine atom at position 5 in a potential SNAr reaction. The precise regioselectivity would be dictated by the combined electronic stabilization of the Meisenheimer complex intermediate and steric factors.

Nucleophilic Aromatic Substitution (SNAr) Reactions at Fluorine Positions

Detailed mechanistic studies and specific reactivity data for nucleophilic aromatic substitution (SNAr) reactions at the fluorine positions of this compound are not extensively available in the public domain. However, the reactivity of this compound can be inferred from the general principles of SNAr reactions on polyhalogenated and substituted benzene (B151609) rings.

The benzene ring in this compound is substituted with both electron-donating (amino group) and electron-withdrawing (chloro, fluoro, and carboxylic acid) groups. In SNAr reactions, the rate of reaction is generally enhanced by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negatively charged Meisenheimer intermediate.

In the case of this compound, the two fluorine atoms at the C2 and C3 positions are potential sites for nucleophilic attack. The regioselectivity of such a reaction would be influenced by the electronic effects of the other substituents. The carboxylic acid group at C1 is a meta-director and deactivating, while the amino group at C4 is an ortho-, para-director and activating. The chlorine atom at C5 is also an ortho-, para-director but is deactivating.

Given the positions of the substituents, it is challenging to predict the precise regioselectivity of SNAr reactions without experimental data. The fluorine at the C2 position is ortho to the carboxylic acid group and meta to the amino group, while the fluorine at the C3 position is meta to the carboxylic acid group and ortho to the amino group. The relative activating and deactivating effects of these groups, along with steric considerations, would determine which fluorine atom is more susceptible to nucleophilic attack.

Cross-Coupling Reactions (e.g., Suzuki, Heck) at the Chlorine Position

Specific examples and detailed mechanistic studies of Suzuki or Heck cross-coupling reactions at the chlorine position of this compound are not readily found in published literature. However, the general applicability of these palladium-catalyzed cross-coupling reactions to aryl chlorides suggests that such transformations would be feasible.

The success of a Suzuki or Heck reaction at the C5-chloro position would depend on several factors, including the choice of catalyst, ligand, base, and reaction conditions. Aryl chlorides are generally less reactive than aryl bromides or iodides in these coupling reactions, often requiring more specialized and electron-rich phosphine (B1218219) ligands to facilitate the oxidative addition of the aryl chloride to the palladium(0) catalyst.

The presence of multiple substituents on the aromatic ring, including the amino and carboxylic acid groups, could also influence the outcome of the reaction. The amino group can potentially coordinate to the palladium center, which might either inhibit or, in some cases, direct the catalytic cycle. The carboxylic acid group might require protection or the use of specific basic conditions to avoid side reactions.

Regioselectivity and Chemoselectivity in Reactions of this compound

Directing Effects of Substituents on Electrophilic and Nucleophilic Attack

The regioselectivity of reactions involving this compound is governed by the combined directing effects of its substituents.

For electrophilic aromatic substitution , the powerful activating and ortho-, para-directing effect of the amino group at C4 would be the dominant influence. Therefore, incoming electrophiles would be expected to substitute at the positions ortho and para to the amino group. The position ortho to the amino group (C3) is already substituted with a fluorine atom. The other ortho position (C5) is substituted with a chlorine atom. The position para to the amino group is the C1 position, which bears the carboxylic acid group. Given these existing substitutions, further electrophilic substitution on the ring is likely to be difficult and would require forcing conditions.

For nucleophilic aromatic substitution , as discussed in section 3.3.1, the situation is more complex. The rate and regioselectivity are determined by the ability of the substituents to stabilize the transient negative charge of the Meisenheimer intermediate. The electron-withdrawing nature of the fluorine, chlorine, and carboxylic acid groups would facilitate nucleophilic attack, while the electron-donating amino group would have a deactivating effect. The precise outcome would depend on the interplay of these electronic effects and the position of the leaving group.

Steric and Electronic Influences on Reaction Outcomes and Yields

Both steric and electronic factors would play a crucial role in determining the outcomes and yields of reactions involving this compound.

Electronic Influences:

The amino group (NH₂) at C4 is a strong electron-donating group through resonance and a weak electron-withdrawing group through induction. Its primary effect is activating the ring towards electrophilic attack and deactivating it towards nucleophilic attack.

The fluoro groups (F) at C2 and C3 are strongly electron-withdrawing through induction and weakly electron-donating through resonance. They are deactivating groups for electrophilic substitution but can serve as leaving groups in SNAr reactions.

The carboxylic acid group (COOH) at C1 is a deactivating, electron-withdrawing group through both induction and resonance.

Steric Influences:

The presence of substituents at five out of the six positions on the benzene ring creates a sterically hindered environment. This steric crowding can impede the approach of reagents, potentially lowering reaction rates and yields.

In cross-coupling reactions at the C5-chloro position, the flanking amino and potential C6-hydrogen substituents would influence the accessibility of the chlorine atom to the bulky palladium catalyst.

Similarly, for SNAr reactions at the fluorine positions, the adjacent substituents (carboxylic acid at C1 for the C2-fluorine, and the amino group at C4 for the C3-fluorine) would sterically hinder the approach of the nucleophile.

Due to the lack of specific experimental data for this compound in the scientific literature, a more detailed analysis of its reactivity, including the generation of data tables with reaction conditions and yields, is not possible at this time. The discussion above is based on established principles of organic chemistry and the known effects of the individual substituents.

Derivatization Strategies and Analogue Development Based on 4 Amino 5 Chloro 2,3 Difluorobenzoic Acid

Synthesis of Esters and Amides of 4-Amino-5-chloro-2,3-difluorobenzoic acid for Research Applications

The carboxylic acid moiety of this compound is readily converted into esters and amides, which are fundamental derivatives for modulating physicochemical properties and for use as intermediates in further synthetic transformations.

Esterification: The synthesis of esters is typically achieved through acid-catalyzed esterification (Fischer esterification). For instance, reacting the parent benzoic acid with an alcohol, such as ethanol (B145695), in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) under reflux conditions yields the corresponding ethyl ester. This method is widely applied to analogous aminobenzoic acids, such as the synthesis of ethyl 4-amino-3,5-difluorobenzoate from 4-amino-3,5-difluorobenzoic acid. nih.gov

Amidation: Amide bond formation is a cornerstone of medicinal chemistry. The carboxylic acid can be activated to facilitate reaction with a primary or secondary amine. A common method involves converting the carboxylic acid to a more reactive acyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is then treated with the desired amine to form the amide bond. mdpi.com Alternatively, a plethora of peptide coupling reagents (e.g., DCC, EDC, HATU) can be employed to directly couple the carboxylic acid with an amine, often under mild conditions that preserve other sensitive functional groups. researchgate.net These established methods are broadly applicable for the synthesis of a diverse library of amide derivatives from this compound.

| Derivative Type | General Reaction | Typical Reagents | Product Class |

|---|---|---|---|

| Ester | R-COOH + R'-OH → R-COOR' + H₂O | Alcohol (e.g., Ethanol), H₂SO₄ | Benzoate Esters |

| Amide (via Acyl Chloride) | 1. R-COOH + SOCl₂ → R-COCl 2. R-COCl + R'R''NH → R-CONR'R'' | SOCl₂ or (COCl)₂, Amine | Benzamides |

| Amide (Direct Coupling) | R-COOH + R'R''NH → R-CONR'R'' | EDC, HOBt, or HATU, Amine | Benzamides |

Modification of the Amino Group in this compound to Yield Novel Scaffolds

The nucleophilic amino group offers another key site for structural modification, enabling the synthesis of N-alkylated and N-acylated derivatives, which can serve as precursors to more complex molecular architectures.

N-Alkylation: The introduction of alkyl groups onto the amino nitrogen can significantly alter the electronic and steric properties of the molecule. A common strategy for N-alkylation involves the use of a strong base, such as sodium hydride (NaH), to deprotonate the amine, followed by reaction with an alkyl halide (e.g., methyl iodide). monash.edu This approach allows for the synthesis of mono- or di-alkylated products depending on the stoichiometry and reaction conditions.

N-Acylation: The amino group can be readily acylated by reacting it with acyl chlorides or acid anhydrides in the presence of a base. This reaction forms an amide linkage, effectively capping the amino group or introducing a new functional handle. For example, direct acylation of aminobenzoic acids can be achieved by reacting them with a mixed anhydride (B1165640) of an N-acylamino acid. google.com These N-acylated products are important intermediates, particularly in the synthesis of heterocyclic compounds like benzoxazinones. nih.gov

| Modification | General Reaction | Common Reagents | Resulting Functional Group |

|---|---|---|---|

| N-Alkylation | Ar-NH₂ + R-X → Ar-NHR + Ar-NR₂ | Alkyl halide (e.g., CH₃I), Base (e.g., NaH) | Secondary or Tertiary Amine |

| N-Acylation | Ar-NH₂ + R-COCl → Ar-NHCOR | Acyl chloride or Acid anhydride, Base | Amide |

Construction of Heterocyclic Systems Utilizing this compound as a Precursor

The bifunctional nature of this compound, containing both an amino and a carboxylic acid group in an ortho relationship, makes it an ideal precursor for the synthesis of fused heterocyclic systems. Similar anthranilic acid derivatives are widely used to construct important heterocycles such as quinolones and benzoxazinones. nih.govorganic-chemistry.org For example, a related compound, 4-chloro-2-fluoro-5-nitrobenzoic acid, has been demonstrated as a versatile starting material for the solid-phase synthesis of various nitrogenous heterocycles including benzimidazoles, quinoxalinones, and benzodiazepinediones. nih.gov This highlights the potential of the title compound in diversity-oriented synthesis.

One of the most significant applications of anthranilic acid derivatives is in the Gould-Jacobs reaction to produce 4-quinolone scaffolds, which form the core of many antibacterial agents. nih.gov This typically involves condensation with an alkoxymethylenemalonate derivative followed by thermal cyclization. Another common transformation is the synthesis of benzoxazinones, which can be achieved by reacting the anthranilic acid with an acyl chloride, leading to an N-acylated intermediate that undergoes subsequent cyclodehydration. nih.govorganic-chemistry.org

While anthranilic acids are not direct precursors for benzofuran (B130515) synthesis, a multi-step synthetic sequence could theoretically be employed. The construction of the benzofuran ring system typically requires a phenol (B47542) derivative. researchgate.netscienceopen.comrsc.org Therefore, a plausible but challenging route would first involve the conversion of the amino group of this compound into a hydroxyl group. This transformation can be accomplished via a Sandmeyer-type reaction, where the amine is first converted to a diazonium salt using sodium nitrite (B80452) and a strong acid, followed by hydrolysis of the diazonium intermediate in water to yield the corresponding salicylic (B10762653) acid derivative. researchgate.net Once the 5-chloro-2,3-difluoro-4-hydroxybenzoic acid is obtained, established methods for benzofuran synthesis, such as reaction with an α-haloketone followed by intramolecular cyclization, could be explored. However, this remains a hypothetical pathway for this specific substrate.

Development of Fluorinated Aromatic Building Blocks from this compound for Diverse Synthetic Targets

The strategic incorporation of fluorine atoms into organic molecules is a powerful strategy in drug discovery and materials science, often leading to enhanced metabolic stability, lipophilicity, and binding affinity. beilstein-journals.org Poly-substituted fluorinated aromatic compounds like this compound are highly valuable as "building blocks" for the synthesis of more complex molecules. nbinno.comossila.com

The multiple functional groups and halogen substituents on the ring provide numerous handles for a variety of chemical transformations, including nucleophilic aromatic substitution, cross-coupling reactions, and further functional group interconversions. For example, related polychlorinated and fluorinated benzoic acids serve as key intermediates in the synthesis of quinolone antibacterial drugs. researchgate.net The title compound can thus be envisioned as a versatile starting point for creating libraries of novel fluorinated compounds, enabling the exploration of new chemical space in pharmaceutical and agrochemical research.

Applications of 4 Amino 5 Chloro 2,3 Difluorobenzoic Acid As a Key Intermediate in Organic Synthesis

Role of 4-Amino-5-chloro-2,3-difluorobenzoic acid in the Synthesis of Agrochemical Intermediates

Fluorine-containing compounds are of significant interest in the agrochemical industry due to the unique properties that fluorine atoms impart to molecules, such as increased metabolic stability and enhanced biological activity. dntb.gov.uaresearchgate.net While specific examples detailing the direct large-scale application of this compound in agrochemical synthesis are not extensively documented in publicly available research, its structural motifs are found in potent herbicides and pesticides. The presence of multiple halogen substituents on the aromatic ring is a common feature in many active agrochemical ingredients. The general class of fluorinated aromatic compounds, to which this benzoic acid derivative belongs, is widely utilized in the development of herbicides, insecticides, and fungicides. researchgate.net

Utilization of this compound in the Preparation of Pharmaceutical Intermediates

The primary and most well-documented application of this compound is in the pharmaceutical sector, where it functions as a pivotal intermediate in the synthesis of various active pharmaceutical ingredients (APIs).

Building Block for Quinolone-3-carboxylic Acid Derivatives and Related Antibacterials

This compound is a key precursor in the synthesis of quinolone-3-carboxylic acids, a class of broad-spectrum antibacterial agents. researchgate.netnih.gov The general synthetic strategy involves the reaction of the amino group of the benzoic acid derivative with a suitable reagent to construct the quinolone core. The fluorine and chlorine atoms on the benzene (B151609) ring are crucial for the antibacterial potency of the final drug molecules.

A notable example is the synthesis of advanced quinolone antibiotics. The structural framework provided by this compound is integral to the development of compounds like 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid and its derivatives, which are central to many modern antibacterial therapies. biosynth.comnih.gov The synthesis often proceeds through multiple steps, including cyclization and subsequent modifications to introduce various substituents at the N-1 and C-7 positions of the quinolone ring system, which modulate the antibacterial spectrum and pharmacokinetic properties of the drug. nih.govmsu.edu

Table 1: Key Quinolone Intermediates Synthesized from Fluorinated Benzoic Acids

| Intermediate Name | CAS Number | Molecular Formula | Application |

| 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid | 112811-72-0 | C₁₄H₁₁F₂NO₄ | Intermediate for Moxifloxacin biosynth.comnih.gov |

| Ethyl 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylate | 112811-71-9 | C₁₆H₁₅F₂NO₄ | Precursor in Gatifloxacin and Moxifloxacin synthesis hsppharma.comfonlynnchem.com |

Precursor in the Synthesis of Other Active Pharmaceutical Ingredient (API) Scaffolds (e.g., Prucalopride intermediates)

Beyond antibiotics, this versatile intermediate is also employed in the synthesis of other important APIs. A significant application is in the preparation of intermediates for Prucalopride. nih.govnih.gov Prucalopride is a selective serotonin (B10506) (5-HT4) receptor agonist used for the treatment of chronic constipation. tdcommons.orgnewdrugapprovals.org

The synthesis of Prucalopride involves the use of a related compound, 4-amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid, which can be synthesized from precursors structurally similar to this compound. newdrugapprovals.orglgcstandards.com The core benzofuran (B130515) structure is constructed, and the amino and carboxylic acid functionalities are then utilized to build the final drug molecule through amide bond formation with another key fragment, 1-(3-methoxypropyl)piperidin-4-amine. tdcommons.orgnewdrugapprovals.org

Application of this compound in Material Science Precursors

The unique electronic properties and thermal stability conferred by fluorine atoms make fluorinated compounds valuable in material science. researchgate.netresearchgate.net

Monomers for Specialty Polymers and Functional Materials

Fluorinated benzoic acid derivatives are used as monomers in the synthesis of specialty polymers with desirable properties such as high thermal stability, chemical resistance, and low dielectric constants. researchgate.netmdpi.com These polymers find applications in high-performance materials, including those used in the aerospace and electronics industries. researchgate.net While specific research detailing the polymerization of this compound itself is limited, related fluorinated aromatic compounds are known to be precursors for high-performance polymers like PEEK (polyether ether ketone). dntb.gov.ua The presence of multiple reactive sites (amino and carboxylic acid groups) on this compound allows for its potential use in the synthesis of polyamides or other condensation polymers.

Utility in the Synthesis of Advanced Dyes and Pigments Research

Fluorinated organic compounds have been investigated for their potential use in the synthesis of advanced dyes and pigments. The introduction of fluorine can enhance the brightness, photostability, and thermal stability of colorants. dntb.gov.uamdpi.com The amino group on the this compound molecule can be diazotized and coupled with various aromatic compounds to produce azo dyes. While the direct use of this specific compound in commercial dyes is not widely reported, research into fluorinated azo dyes derived from similar heterocyclic amines has shown promising results, yielding dyes with good fastness properties on synthetic fabrics like polyester. scialert.net The incorporation of fluorine can influence the electronic properties of the chromophore, potentially leading to novel colors and improved performance characteristics. mdpi.comresearchgate.net

Advanced Analytical and Spectroscopic Methodologies for the Characterization and Analysis of 4 Amino 5 Chloro 2,3 Difluorobenzoic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 4-Amino-5-chloro-2,3-difluorobenzoic acid. By analyzing the magnetic properties of atomic nuclei such as ¹H, ¹³C, and ¹⁹F, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

Proton (¹H) NMR Spectroscopic Analysis

Proton NMR spectroscopy for this compound provides key information about the hydrogen atoms in the molecule. The aromatic region of the spectrum is simplified due to the single proton on the benzene (B151609) ring.

Aromatic Proton (H-6): The single aromatic proton is expected to appear as a multiplet in the downfield region of the spectrum. Its chemical shift is influenced by the electronic effects of the adjacent substituents. The electron-donating amino group at C-4 tends to shield the proton, while the electron-withdrawing halogen atoms (Cl and F) and the carboxylic acid group cause deshielding. The resulting signal will likely be a doublet of doublets of doublets (ddd) due to coupling with the fluorine atoms at C-2 (⁴JHF) and C-3 (³JHF), and potentially a smaller long-range coupling.

Amino Protons (-NH₂): The two protons of the amino group typically appear as a broad singlet. The chemical shift of this signal is variable and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.

Carboxylic Acid Proton (-COOH): The acidic proton of the carboxyl group is highly deshielded and appears as a broad singlet far downfield, often above 10 ppm. Its position is also highly dependent on the solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| -COOH | >10 | Broad Singlet (br s) | N/A |

| H-6 | 7.0 - 8.0 | Doublet of Doublets of Doublets (ddd) | ³JHF, ⁴JHF |

| -NH₂ | 4.0 - 6.0 | Broad Singlet (br s) | N/A |

Carbon-13 (¹³C) NMR Spectroscopic Analysis

Carbon-13 NMR spectroscopy is crucial for mapping the carbon skeleton of the molecule. Due to the substitution pattern, all seven carbon atoms in this compound are chemically non-equivalent and are expected to produce seven distinct signals. A key feature of the ¹³C NMR spectrum is the presence of carbon-fluorine (C-F) coupling, which provides definitive evidence for the location of the fluorine atoms.

Carboxylic Carbon (C=O): This carbon is the most deshielded, appearing in the 165-175 ppm range.

Aromatic Carbons: The chemical shifts of the six aromatic carbons are influenced by the attached substituents.

C-2 and C-3: These carbons, directly bonded to highly electronegative fluorine atoms, will appear at significantly downfield shifts and will be split into doublets with large one-bond coupling constants (¹JCF).

C-4 and C-5: The carbons attached to the amino group and chlorine atom will also have characteristic chemical shifts.

C-1 and C-6: The remaining aromatic carbons will show signals influenced by multiple substituents and will exhibit smaller, long-range C-F couplings (²JCF, ³JCF, ⁴JCF). The halogen effect on ¹³C NMR chemical shifts is a significant factor in these assignments. rsc.org

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constants (J, Hz) |

| C=O | 165 - 175 | Multiplet | Small ²JCF, ³JCF |

| C-2 | 145 - 160 | Doublet of Doublets (dd) | ¹JC2-F2 (large), ²JC2-F3 (smaller) |

| C-3 | 140 - 155 | Doublet of Doublets (dd) | ¹JC3-F3 (large), ²JC3-F2 (smaller) |

| C-4 | 135 - 150 | Multiplet | Smaller JCF couplings |

| C-5 | 115 - 130 | Multiplet | Smaller JCF couplings |

| C-1 | 110 - 125 | Multiplet | Smaller JCF couplings |

| C-6 | 105 - 120 | Multiplet | Smaller JCF couplings |

Fluorine-19 (¹⁹F) NMR Spectroscopic Analysis and Coupling Pattern Interpretation

Fluorine-19 NMR is a highly sensitive technique that provides direct information about the fluorine atoms in a molecule. wikipedia.org Given its 100% natural abundance and large chemical shift dispersion, ¹⁹F NMR is an invaluable tool for characterizing fluorinated compounds. wikipedia.orghuji.ac.il

For this compound, two distinct signals are expected, corresponding to the two non-equivalent fluorine atoms at the C-2 and C-3 positions.

Chemical Shifts: The chemical shifts of F-2 and F-3 will be different due to their distinct chemical environments. The positions are influenced by the adjacent substituents (carboxyl, fluorine, amino, and chloro groups).

Coupling Patterns:

Fluorine-Fluorine (F-F) Coupling: The two fluorine atoms are three bonds apart and will exhibit a ³JFF coupling, splitting each fluorine signal into a doublet.

Fluorine-Proton (F-H) Coupling: Each fluorine signal will also be split by the aromatic proton (H-6). F-3 will show a three-bond coupling (³JHF), while F-2 will show a four-bond coupling (⁴JHF). This will further split each doublet into a doublet of doublets. Long-range couplings are commonly observed in ¹⁹F NMR. thermofisher.com

The interpretation of these coupling patterns provides unambiguous confirmation of the relative positions of the fluorine atoms and the proton on the aromatic ring. thermofisher.com

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| F-2 | -120 to -150 | Doublet of Doublets (dd) | ³JF2-F3, ⁴JF2-H6 |

| F-3 | -130 to -160 | Doublet of Doublets (dd) | ³JF2-F3, ³JF3-H6 |

Mass Spectrometry (MS) Techniques for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and providing structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to four or more decimal places. This precision allows for the determination of the elemental composition of the parent molecule and its fragments. rsc.org

For this compound (C₇H₄ClF₂NO₂), HRMS can confirm the molecular formula. A key characteristic in the mass spectrum will be the isotopic pattern of the molecular ion peak due to the presence of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. This results in two molecular ion peaks: [M]⁺ and [M+2]⁺, with a relative intensity ratio of about 3:1, which is a clear indicator of the presence of one chlorine atom.

Table 4: Calculated Exact Masses for the Molecular Ion of this compound

| Molecular Formula | Isotope | Exact Mass (Da) |

| C₇H₄³⁵ClF₂NO₂ | ³⁵Cl | 206.9875 |

| C₇H₄³⁷ClF₂NO₂ | ³⁷Cl | 208.9845 |

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) is a technique used to further investigate the structure of ions observed in the mass spectrum. In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion) is selected, subjected to fragmentation, and the resulting product ions are analyzed. The fragmentation pattern provides a "fingerprint" that can be used to confirm the molecular structure.

For aromatic carboxylic acids, characteristic fragmentation pathways include the loss of small, stable neutral molecules or radicals. miamioh.edupharmacy180.com The predicted fragmentation of this compound would involve several key losses from the molecular ion ([M]⁺, m/z 207/209).

Loss of a hydroxyl radical (•OH): [M - 17]⁺, leading to the formation of an acylium ion.

Loss of a carboxyl radical (•COOH): [M - 45]⁺, resulting from the cleavage of the bond between the aromatic ring and the carboxylic acid group.

Decarbonylation: Subsequent loss of carbon monoxide (CO) from fragment ions is also a common pathway for aromatic compounds. docbrown.info

Table 5: Predicted Key MS/MS Fragments for this compound

| Precursor Ion (m/z) | Neutral Loss | Mass of Loss (Da) | Predicted Product Ion (m/z) |

| 207/209 | •OH | 17 | 190/192 |

| 207/209 | H₂O | 18 | 189/191 |

| 207/209 | CO | 28 | 179/181 |

| 207/209 | •COOH | 45 | 162/164 |

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum is expected to display a series of characteristic absorption bands that confirm the presence of the carboxylic acid, primary amine, and substituted benzene ring.

The carboxylic acid group gives rise to several distinct features. A very broad absorption band is anticipated in the 2500–3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. docbrown.info The carbonyl (C=O) stretching vibration is expected to produce a strong, sharp peak between 1680 and 1710 cm⁻¹, typical for aromatic carboxylic acids. docbrown.info Additionally, C-O stretching and O-H bending vibrations are predicted to appear in the fingerprint region, around 1210–1320 cm⁻¹ and 920 cm⁻¹, respectively. docbrown.info

The primary amino (-NH₂) group will be identifiable by a pair of medium-intensity peaks in the 3300–3500 cm⁻¹ range, corresponding to asymmetric and symmetric N-H stretching vibrations. researchgate.net An N-H bending (scissoring) vibration is also expected near 1590–1650 cm⁻¹. researchgate.net

The aromatic ring itself contributes to the spectrum with C-H stretching vibrations appearing above 3000 cm⁻¹ and several C=C stretching absorptions of variable intensity in the 1450–1600 cm⁻¹ region. Strong absorptions from the C-F and C-Cl bonds are expected in the fingerprint region, typically between 1000 and 1400 cm⁻¹.

Table 1: Expected Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch (H-bonded) | 2500–3300 | Broad, Strong |

| Aromatic Ring | C-H Stretch | 3000–3100 | Medium |

| Primary Amine | N-H Stretch (asymmetric & symmetric) | 3300–3500 | Medium |

| Carboxylic Acid | C=O Stretch | 1680–1710 | Strong |

| Primary Amine | N-H Bend (Scissoring) | 1590–1650 | Medium |

| Aromatic Ring | C=C Stretch | 1450–1600 | Medium to Weak |

| Carboxylic Acid | C-O Stretch | 1210–1320 | Strong |

| Aromatic Ring | C-F Stretch | 1100–1400 | Strong |

| Carboxylic Acid | O-H Bend (Out-of-plane) | ~920 | Broad, Medium |

| Aromatic Ring | C-Cl Stretch | 600–800 | Medium to Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Purity Assessment

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is commonly used to assess purity and determine concentration. The UV-Vis spectrum of this compound is primarily determined by the π-electron system of the substituted benzene ring. The amino and carboxyl groups, along with the halogen atoms, act as auxochromes and chromophores that influence the position and intensity of the absorption maxima (λmax).

The parent compound, benzoic acid, exhibits characteristic absorption bands related to π → π* transitions. The introduction of an amino group, particularly at the para position as in 4-aminobenzoic acid (PABA), causes a significant bathochromic (red) shift due to the electron-donating resonance effect of the lone pair on the nitrogen atom. PABA typically shows absorption maxima around 226 nm and 278 nm. sielc.com The presence of electron-withdrawing chloro and fluoro substituents on the ring will further modulate these electronic transitions. researchgate.netcdnsciencepub.com It is anticipated that the compound will display strong absorption in the UV region, making this technique highly suitable for quantitative analysis and purity checks during research and synthesis.

Table 2: Comparison of UV-Vis Absorption Maxima (λmax)

| Compound | λmax (nm) | Notes |

| Benzoic Acid | ~230, ~273 | Reference compound |

| 4-Aminobenzoic Acid | ~226, ~278 | Amino group causes a significant shift. sielc.com |

| This compound | Predicted ~280–310 | The combined electronic effects of amino, chloro, and fluoro groups are expected to result in a λmax in this range. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. Although a specific crystal structure for this compound has not been reported, the solid-state architecture can be confidently predicted based on the vast number of reported structures for substituted benzoic acids. mdpi.comnih.govrsc.org

The most prominent and structurally directing feature of benzoic acids in the solid state is the formation of a centrosymmetric dimer via intermolecular hydrogen bonds between the carboxylic acid groups of two molecules. researchgate.net This robust supramolecular synthon, described by the graph-set notation R²₂(8), is one of the most common motifs in crystal engineering. researchgate.net The O-H···O hydrogen bond distances in such dimers are typically in the range of 2.6 to 2.7 Å. rsc.org

Table 3: Typical Hydrogen Bond Parameters in Benzoic Acid Dimers

| Interaction | Donor-Acceptor | Typical Distance (Å) |

| Carboxylic Acid Dimer | O-H···O=C | 2.6–2.7 |

| Amine-Carbonyl | N-H···O=C | 2.8–3.1 |

Chromatographic Techniques for Purification and Quantitative Analysis in Research Contexts

Chromatographic methods are essential for the separation, purification, and quantitative analysis of this compound in complex mixtures encountered during synthesis and metabolic studies.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis and purification of polar, non-volatile compounds like this compound. A reversed-phase HPLC (RP-HPLC) method would be most suitable. libretexts.org

In a typical RP-HPLC setup, the compound would be separated on a non-polar stationary phase, such as a C18 or C8 silica-based column. The mobile phase would consist of a polar mixture, typically an aqueous buffer (e.g., water with a small percentage of formic acid or trifluoroacetic acid to control pH and improve peak shape) and a miscible organic solvent like acetonitrile (B52724) or methanol. libretexts.org Elution can be performed in isocratic (constant mobile phase composition) or gradient (varying composition) mode to achieve optimal separation from impurities or related derivatives. Detection would be accomplished using a UV detector set to one of the compound's absorption maxima (e.g., ~290 nm). The retention time is dependent on the compound's polarity and the pH of the mobile phase, which influences the ionization state of the acidic carboxylic group and the basic amino group. sielc.comhelixchrom.com

Table 4: Representative High-Performance Liquid Chromatography (HPLC) Method

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Elution Mode | Gradient (e.g., 10% to 90% B over 15 minutes) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~290 nm |

| Column Temperature | 25–30 °C |

Direct analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is generally not feasible due to its high polarity and low volatility, which stem from the carboxylic acid and amino functional groups. researchgate.net To make the compound suitable for GC analysis, a derivatization step is required to convert the active hydrogen atoms into less polar, more volatile functional groups. nih.govresearch-solution.com

A common approach is silylation, using a reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which would convert the carboxylic acid to a trimethylsilyl (B98337) (TMS) ester and the primary amine to a TMS-amine. nih.govresearchgate.net This derivatization significantly increases the volatility of the analyte, allowing it to be separated on a standard non-polar GC column (e.g., 5% phenyl-polysiloxane).

The mass spectrometer detector provides structural information based on the fragmentation pattern of the derivatized molecule upon electron ionization. The mass spectrum of the di-TMS derivative of this compound would be expected to show a molecular ion peak (M⁺) corresponding to the mass of the derivatized molecule. Characteristic fragmentation would likely involve the loss of a methyl group ([M-15]⁺) from a TMS group, which is a common and diagnostic fragmentation pathway for silylated compounds. researchgate.net Other significant fragments would arise from the cleavage of the ester group and fragmentation of the aromatic ring, providing a unique fingerprint for identification and quantification. docbrown.info

Table 5: Predicted Key Mass-to-Charge (m/z) Ratios for the Di-TMS Derivative of this compound

| Ion | Description | Predicted m/z |

| [M]⁺ | Molecular Ion (Di-TMS derivative) | 333 |

| [M-15]⁺ | Loss of a methyl radical (•CH₃) from a TMS group | 318 |

| [M-117]⁺ | Loss of the TMS-carboxylate group | 216 |

Computational and Theoretical Chemistry Studies on 4 Amino 5 Chloro 2,3 Difluorobenzoic Acid

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Molecular Geometry

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in determining the electronic structure and equilibrium geometry of molecules. For 4-Amino-5-chloro-2,3-difluorobenzoic acid, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311++G(d,p), would be used to find the molecule's lowest energy conformation.

These calculations would provide a detailed picture of the molecular geometry, including precise bond lengths, bond angles, and dihedral angles. The results would reveal the extent of planarity of the benzene (B151609) ring and the orientation of the carboxylic acid and amino groups relative to the ring and each other. The electronic properties, such as the distribution of electron density, the dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), would also be determined. The HOMO-LUMO energy gap is a crucial parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability.

Illustrative Data Table for Calculated Molecular Geometry: This table presents the type of data that would be generated from DFT calculations for this compound. The values are hypothetical and for illustrative purposes only.

| Parameter | Calculated Value |

| C1-C2 Bond Length (Å) | 1.40 |

| C-Cl Bond Length (Å) | 1.74 |

| C-N Bond Length (Å) | 1.38 |

| O-H Bond Length (Å) | 0.97 |

| C-C-C Bond Angle (°) | 120.5 |

| C-C-N Bond Angle (°) | 121.0 |

| O-C-O Bond Angle (°) | 122.0 |

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) through Computational Models

Computational models are extensively used to predict various spectroscopic parameters, which can aid in the interpretation of experimental spectra.

For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating the nuclear magnetic shielding tensors. From these, the ¹H and ¹³C NMR chemical shifts can be predicted. These theoretical chemical shifts are valuable for assigning the signals in an experimental NMR spectrum to specific atoms in the this compound molecule.

Infrared (IR) and Raman spectra can be simulated by calculating the harmonic vibrational frequencies. DFT calculations can predict the vibrational modes of the molecule, and the corresponding frequencies and intensities. This information is instrumental in assigning the absorption bands in experimental IR and Raman spectra to specific molecular vibrations, such as the stretching and bending of the C=O, O-H, N-H, and C-F bonds.

UV-Vis absorption spectra can be predicted using Time-Dependent DFT (TD-DFT). This method calculates the electronic transition energies and oscillator strengths, which correspond to the wavelengths and intensities of absorption in the UV-Vis spectrum. These calculations can help in understanding the electronic transitions responsible for the observed absorption bands.

Illustrative Data Table for Predicted Spectroscopic Parameters: This table illustrates the kind of data that would be obtained from computational predictions for this compound. The values are hypothetical.

| Parameter | Predicted Value |

| ¹H NMR Chemical Shift (ppm) - NH₂ | 4.5 |

| ¹³C NMR Chemical Shift (ppm) - COOH | 168.0 |

| IR Frequency (cm⁻¹) - C=O stretch | 1720 |

| IR Frequency (cm⁻¹) - N-H stretch | 3400, 3300 |

| UV-Vis λmax (nm) | 290 |

Computational Modeling of Reaction Mechanisms and Transition States Involving this compound

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For reactions involving this compound, computational modeling can be used to map out the potential energy surface of the reaction. This involves identifying the structures of the reactants, products, any intermediates, and, crucially, the transition states that connect them.

By calculating the energies of these species, the activation energy for the reaction can be determined, providing insight into the reaction rate. The geometry of the transition state reveals the atomic arrangement at the peak of the energy barrier, which is key to understanding how the reaction proceeds. For instance, in a substitution reaction, computational modeling could elucidate whether the mechanism is concerted or stepwise.

Conformational Analysis and Intermolecular Interactions of this compound and its Derivatives

Substituted benzoic acids can exist in different conformations, primarily due to the rotation of the carboxylic acid group relative to the benzene ring. Computational methods can be used to perform a conformational analysis of this compound to identify the most stable conformers and to determine the energy barriers to rotation between them. This is important as the conformation of the molecule can influence its physical and chemical properties.

Furthermore, these computational studies can model the intermolecular interactions of this compound. This includes the formation of hydrogen bonds, which are expected to be significant for this molecule due to the presence of the carboxylic acid and amino groups. Understanding these intermolecular interactions is crucial for explaining the properties of the compound in the solid state, such as its crystal structure and melting point, as well as its behavior in solution.

Emerging Research Directions and Future Prospects for 4 Amino 5 Chloro 2,3 Difluorobenzoic Acid

Development of Novel and Efficient Synthetic Routes for 4-Amino-5-chloro-2,3-difluorobenzoic acid with Enhanced Sustainability

The synthesis of poly-substituted benzoic acid derivatives often involves multi-step processes that can be resource-intensive and generate significant waste. Consequently, a primary focus of current research is the development of more efficient and environmentally benign synthetic pathways. Traditional methods for synthesizing similar halogenated benzoic acids often rely on sequences involving nitration, selective reduction, diazotization, and chlorination from commercially available fluorinated precursors. researchgate.netresearchgate.netresearchgate.net These routes, while effective, can involve harsh reagents and challenging purification steps.

Future research directions are aimed at improving sustainability by:

Employing Greener Solvents and Catalysts: Shifting from traditional organic solvents to water or other green alternatives is a key objective. orgsyn.org The use of heterogeneous catalysts, such as Palladium on carbon (Pd/C) for reduction steps, represents a move towards more environmentally friendly methods that allow for easier catalyst recovery and reuse. researchgate.netsemanticscholar.org

Process Intensification: Developing one-pot or telescopic syntheses where multiple reaction steps are carried out in a single reactor without isolating intermediates can significantly reduce solvent usage, energy consumption, and waste generation.

| Strategy | Typical Precursor | Key Transformations | Advantages | Areas for Sustainable Improvement |

|---|---|---|---|---|

| Multi-step Halogenation/Functionalization | Polyfluorinated Benzoic Acid/Benzonitrile | Nitration, Reduction, Diazotization, Chlorination researchgate.netresearchgate.net | Well-established, good yields for specific isomers. researchgate.net | Reduce hazardous reagents (e.g., fuming HNO3), minimize intermediate isolation. |

| Functional Group Interconversion | Substituted Anilines | Diazotization, Grignard reaction, Carbonylation mdpi.com | Access to diverse substitution patterns. | Improve yields and purity, avoid pyrophoric reagents like Grignard reagents. mdpi.com |

| Direct C-H Functionalization | Substituted Benzoic Acid | Catalytic amination and chlorination | High atom economy, shorter synthetic routes. | Development of selective and robust catalysts. |

| Biosynthesis | Simple Carbon Sources (e.g., Glucose) | Metabolic engineering in microorganisms mdpi.com | Highly sustainable, uses renewable feedstocks, mild conditions. mdpi.com | Currently limited to simpler aminobenzoic acids; significant research needed for complex halogenated derivatives. |

Exploration of Untapped Reactivity Profiles and Reaction Design

The reactivity of this compound is governed by the interplay of its functional groups: the carboxylic acid, the aromatic amine, and the halogenated phenyl ring. While its use as a synthetic intermediate is established, a deeper understanding of its reactivity could unlock novel chemical transformations.

Carboxylic Acid Group: This group readily participates in esterification and amidation reactions, which are fundamental for creating larger molecules. Future work could explore its use in generating polymers or macrocycles.

Amino Group: The nucleophilicity of the amino group allows for reactions such as acylation, alkylation, and participation in condensation reactions to form heterocycles. Its directing effect on subsequent electrophilic aromatic substitutions is also a key feature for designing multi-substituted derivatives.

Halogenated Aromatic Ring: The fluorine and chlorine atoms significantly influence the electronic properties of the aromatic ring, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions. Research into displacing one or more of the fluorine atoms with other nucleophiles could provide a pathway to a wide array of new compounds that would be difficult to synthesize otherwise. The specific positions of the halogens relative to the activating amino group present opportunities for regioselective reactions.

Future research should systematically investigate the kinetic and thermodynamic parameters of these reactions to build a comprehensive reactivity map, enabling more precise and predictable reaction design.

Expansion of this compound's Utility in Diverse Synthetic Methodologies

This compound is a valuable intermediate, particularly in the synthesis of medicinally relevant compounds like quinolone carboxylic acids, which are known for their antibacterial properties. researchgate.netmdpi.com The unique substitution pattern is often a critical component of the final active pharmaceutical ingredient's structure.

The expansion of its utility is being explored in several areas:

Medicinal Chemistry: Beyond antibacterials, its structural motifs are being incorporated into the design of inhibitors for various enzymes and as scaffolds for new therapeutic agents targeting neurodegenerative diseases. nih.gov

Materials Science: Fluorinated aromatic compounds are known for their unique properties, including thermal stability and hydrophobicity. This compound could serve as a monomer or a key building block for high-performance polymers, liquid crystals, or organic light-emitting diode (OLED) materials. For instance, related dihalogenated benzoic acids are used to synthesize polymer electrolyte membranes for fuel cells. ossila.com

Agrochemicals: The synthesis of novel herbicides and pesticides often involves halogenated aromatic intermediates. The specific combination of substituents in this molecule could lead to the discovery of new agrochemicals with improved efficacy and environmental profiles.

| Field of Application | Class of Target Molecule | Rationale for Use | Reference Example (Related Compounds) |

|---|---|---|---|

| Medicinal Chemistry | Quinolone Antibacterials | Serves as a key precursor for the quinolone core structure. researchgate.net | Intermediates for quinolone-3-carboxylic acid derivatives. researchgate.net |

| Medicinal Chemistry | Enzyme Inhibitors (e.g., STEP inhibitors) | Provides a scaffold for designing molecules with specific binding properties. | Design of benzoic acid derivatives for neuroprotective properties. nih.gov |

| Materials Science | High-Performance Polymers | Fluorine content can enhance thermal stability and chemical resistance. | Poly(phenylene ether)-based electrolyte membranes. ossila.com |

| Agrochemicals | Herbicides/Pesticides | Halogenated aromatic core is common in active agrochemical ingredients. | Synthesis of pyrimidinedione herbicides. chemicalbook.com |

Integration of Machine Learning and Artificial Intelligence in the Synthetic Design and Prediction of this compound-based Materials or Intermediates

The convergence of synthetic chemistry with machine learning (ML) and artificial intelligence (AI) is poised to revolutionize the discovery and development of new molecules. For a compound like this compound, these computational tools offer significant potential.

AI-Driven Synthetic Route Design: Computer-aided synthesis planning (CASP) tools, powered by AI, can analyze vast reaction databases to propose novel and efficient synthetic routes. acs.org By inputting the target molecule, these algorithms can design retrosynthetic pathways that may be non-intuitive to human chemists, potentially reducing the number of steps and improving yields. acs.org

Prediction of Material and Biological Properties: ML models can be trained on large datasets of known compounds to predict the properties of novel molecules derived from this compound. acs.org This can accelerate the discovery process by prioritizing the synthesis of candidates with the most promising characteristics, whether for biological activity or material performance. stam-journal.org For example, AI can predict how modifications to the core structure will affect a compound's mechanical properties or its binding affinity to a biological target. stam-journal.org

Reaction Optimization: AI algorithms can also be used to optimize reaction conditions (e.g., temperature, catalyst loading, solvent) to maximize yield and minimize byproducts, leading to more efficient and sustainable chemical manufacturing processes.

The integration of these in silico methods will enable researchers to more rapidly explore the chemical space around this compound, accelerating the design-synthesis-test cycle and unlocking new applications in medicine and materials science.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.